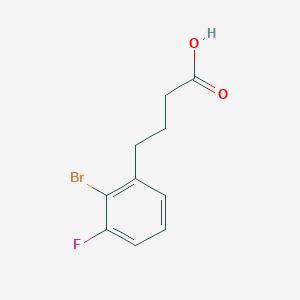
4-(2-Bromo-3-fluorophenyl)butanoicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Bromo-3-fluorophenyl)butanoicacid is an organic compound with the molecular formula C10H10BrFO2 It is a derivative of butanoic acid, featuring a bromine and fluorine atom attached to a phenyl ring
Métodos De Preparación
The synthesis of 4-(2-Bromo-3-fluorophenyl)butanoicacid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-bromo-3-fluorobenzene and butanoic acid.
Reaction Conditions: The bromination and fluorination reactions are carried out under controlled conditions to ensure the selective substitution of hydrogen atoms on the benzene ring.
Industrial Production: Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.
Análisis De Reacciones Químicas
4-(2-Bromo-3-fluorophenyl)butanoicacid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding carboxylates or reduced to form alcohols.
Common Reagents and Conditions: Typical reagents include halogenating agents, oxidizing agents, and reducing agents. .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
4-(2-Bromo-3-fluorophenyl)butanoicacid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound may be used in the study of biological pathways and interactions due to its structural similarity to biologically active molecules.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or therapeutic agents, may involve this compound.
Industry: It may be used in the production of specialty chemicals and materials with specific properties
Mecanismo De Acción
The mechanism of action of 4-(2-Bromo-3-fluorophenyl)butanoicacid involves its interaction with molecular targets and pathways. The bromine and fluorine atoms on the phenyl ring can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. These interactions can modulate biological processes and pathways, leading to various effects .
Comparación Con Compuestos Similares
4-(2-Bromo-3-fluorophenyl)butanoicacid can be compared with other similar compounds, such as:
4-(2-Bromo-3-chlorophenyl)butanoicacid: This compound has a chlorine atom instead of a fluorine atom, which can affect its reactivity and applications.
4-(2-Bromo-3-methylphenyl)butanoicacid: The presence of a methyl group instead of a fluorine atom can lead to different chemical and biological properties.
4-(2-Bromo-3-nitrophenyl)butanoicacid:
Propiedades
Fórmula molecular |
C10H10BrFO2 |
|---|---|
Peso molecular |
261.09 g/mol |
Nombre IUPAC |
4-(2-bromo-3-fluorophenyl)butanoic acid |
InChI |
InChI=1S/C10H10BrFO2/c11-10-7(3-1-5-8(10)12)4-2-6-9(13)14/h1,3,5H,2,4,6H2,(H,13,14) |
Clave InChI |
JGZZDTBHFWFGCX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)F)Br)CCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[5-(7-bromo-9,9-difluorofluoren-2-yl)-1H-imidazol-2-yl]-5-azaspiro[2.4]heptane;hydrochloride](/img/structure/B14793310.png)
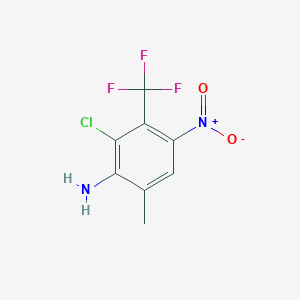
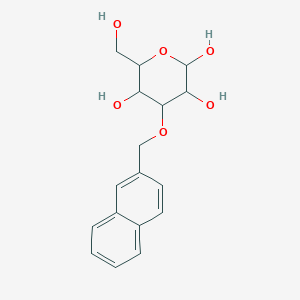
![2-Amino-3-(methoxymethyl)-6,7-dihydrobenzo[c]pyrazolo[1,2-a][1,2]diazepin-1(5H)-one](/img/structure/B14793336.png)
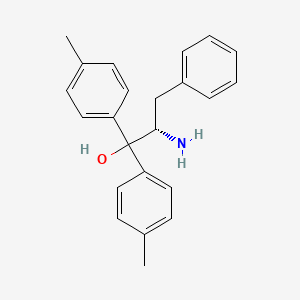
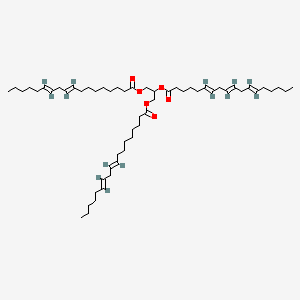
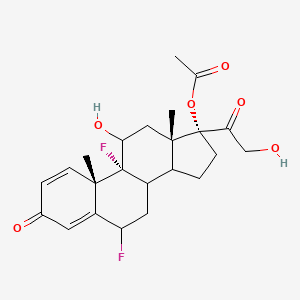
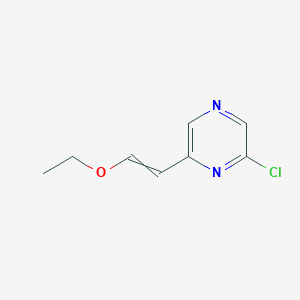
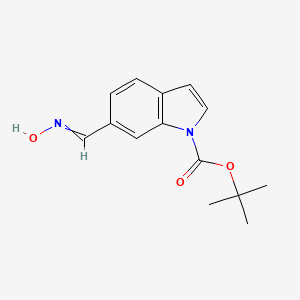
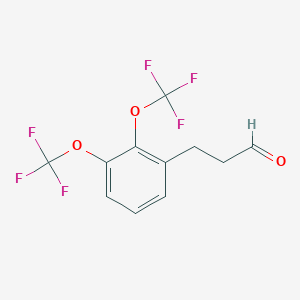
![1-(4-Chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]-3-(dimethylamino)-2-propen-1-one](/img/structure/B14793384.png)

![1-Tert-butyl 4-methyl 2-[amino(phenyl)methyl]butanedioate](/img/structure/B14793398.png)
![3H-Pyrazol-3-one, 4-[2-(4-chlorophenyl)diazenyl]-2,4-dihydro-2-methyl-5-(trifluoromethyl)-](/img/structure/B14793399.png)
